molecular formula C15H13NO B12923316 9-(Methoxymethyl)acridine CAS No. 62509-63-1

9-(Methoxymethyl)acridine

Cat. No.: B12923316
CAS No.: 62509-63-1
M. Wt: 223.27 g/mol
InChI Key: CUJPHEUVFNBIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Methoxymethyl)acridine is a synthetic acridine derivative of interest in advanced chemical and biochemical research. As part of the acridine family, a class of compounds known for their planar, tricyclic structures, it serves as a versatile building block for developing novel molecules. Researchers value this compound for its potential use in creating more complex systems, such as DNA-binding agents or fluorescent probes. The methoxymethyl group at the 9-position offers a reactive handle for further synthetic modification, enabling the construction of functionalized acridines for various experimental applications. Acridine and its derivatives are well-established as DNA intercalators, a mode of action where the planar aromatic ring system inserts between DNA base pairs . This interaction can interfere with DNA replication and transcription, which is a key mechanism studied in the development of anticancer agents . Other acridine derivatives have been shown to inhibit enzymes like topoisomerase, leading to cell cycle arrest and apoptosis in cancer cell lines . While the specific biological activity of this compound requires further investigation, its structural features make it a compound of significant interest in medicinal chemistry and chemical biology for constructing potential therapeutic and diagnostic tools. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

CAS No.

62509-63-1

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

9-(methoxymethyl)acridine

InChI

InChI=1S/C15H13NO/c1-17-10-13-11-6-2-4-8-14(11)16-15-9-5-3-7-12(13)15/h2-9H,10H2,1H3

InChI Key

CUJPHEUVFNBIBD-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies for 9 Methoxymethyl Acridine and Analogues

Synthetic Strategies Utilizing Precursor Acridine (B1665455) Derivatives

The most prevalent and well-established methods for synthesizing 9-(methoxymethyl)acridine and its analogs involve the modification of a pre-existing acridine ring system. These strategies leverage the high reactivity of the C9 position, which is susceptible to nucleophilic attack.

Synthesis from 9-Haloacridine Intermediates through Nucleophilic Displacement Reactions

A cornerstone in the synthesis of 9-substituted acridines is the use of 9-haloacridine intermediates, most commonly 9-chloroacridine (B74977). This precursor is typically synthesized from acridone (B373769) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The chlorine atom at the 9-position is an excellent leaving group, readily displaced by a variety of nucleophiles.

The synthesis of this compound can be envisioned through the reaction of 9-chloroacridine with a methoxymethyl nucleophile. This would likely involve the generation of a methoxymethyl anion or the use of a suitable methoxymethyl organometallic reagent. While a specific example for the direct synthesis of this compound via this route was not found in the reviewed literature, the general principle of nucleophilic substitution on 9-chloroacridine is a widely applied and effective strategy for introducing a diverse range of substituents at this position. pharmaguideline.com

Preparation via Transformations of 9-Oxygenated Acridines (e.g., 9-Methoxyacridine)

Another versatile approach involves the use of 9-oxygenated acridines, particularly 9-methoxyacridine (B162088), as a key intermediate. 9-Methoxyacridine is itself synthesized from 9-chloroacridine by nucleophilic substitution with sodium methoxide (B1231860) in methanol (B129727). mdpi.com The methoxy (B1213986) group at the 9-position is also a good leaving group, often showing different reactivity and selectivity compared to the corresponding haloacridines.

While the direct conversion of 9-methoxyacridine to this compound is not explicitly detailed, 9-methoxyacridine is a valuable precursor for the synthesis of various other 9-substituted acridines through nucleophilic displacement of the methoxy group. mdpi.com

Routes Involving 9-Acridinylmethanol Derivatives

A plausible, albeit less documented, synthetic route to this compound involves the etherification of 9-acridinylmethanol. The synthesis of 9-acridinylmethanol can be achieved through several methods, including the reduction of 9-acridinecarboxaldehyde. Once obtained, the hydroxyl group of 9-acridinylmethanol could be converted to a methoxy group through a standard Williamson ether synthesis. This would involve deprotonation of the alcohol with a strong base to form the corresponding alkoxide, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, selectivity, and environmental footprint of acridine synthesis, researchers have explored various advanced synthetic techniques and optimization strategies.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The Bernthsen reaction for the synthesis of 9-substituted acridines has been shown to be significantly enhanced by microwave irradiation, leading to shorter reaction times, higher yields, and a reduction in the amount of Lewis acid catalyst required. rsc.orgresearchgate.netrsc.orgnih.govmdpi.com This approach offers a greener alternative to conventional heating methods.

Furthermore, one-pot synthetic methodologies are being developed to streamline the synthesis of acridine derivatives by minimizing intermediate purification steps, thereby saving time and resources.

Photochemical Synthesis Routes for Acridine Derivatives

Photochemical methods offer unique pathways for the functionalization of acridine derivatives, often proceeding under mild conditions and with high selectivity. Photocatalytic C-H functionalization has been demonstrated for acridine derivatives, utilizing acridine-Lewis acid complexes and pyridine (B92270) N-oxide-based hydrogen atom transfer (HAT) catalysts. nih.govresearchgate.netresearchgate.net This approach allows for the direct introduction of functional groups onto the acridine core, potentially offering a novel route to this compound or its precursors.

Recent research has also explored the use of acridine-functionalized covalent organic frameworks (COFs) as photocatalysts for various organic transformations, highlighting the growing importance of photochemistry in acridine chemistry. mpg.de A modular synthesis of acridine derivatives has been developed by combining the photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation, providing a versatile method for creating a diverse range of acridine compounds. chemistryviews.org

Metal-Catalyzed Coupling Reactions in Acridine Functionalization

The introduction of an alkyl substituent, such as a methoxymethyl group, at the 9-position of the acridine core necessitates the formation of a carbon-carbon bond. While classical methods often involve harsh conditions, modern metal-catalyzed cross-coupling reactions offer a milder and more efficient alternative. The most common precursor for these reactions is 9-chloroacridine, which is readily synthesized. sigmaaldrich.com

Prominent among these methods are the Kumada, Negishi, and Suzuki couplings, which are powerful tools for creating C(sp²)-C(sp³) bonds. wikipedia.orgnih.gov Although a specific protocol for this compound via these methods is not extensively detailed in the literature, the synthesis can be projected based on established principles.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgchem-station.com For the synthesis of this compound, this would entail the reaction of 9-chloroacridine with a methoxymethyl Grignard reagent, such as (methoxymethyl)magnesium chloride. Nickel catalysts, often favored for their cost-effectiveness, are typically employed. chem-station.comyoutube.com The catalytic cycle involves oxidative addition of the catalyst to the 9-chloroacridine, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the final product. chem-station.com

Negishi Coupling: The Negishi coupling offers an alternative that often exhibits greater functional group tolerance compared to the Kumada coupling. nih.gov This reaction utilizes an organozinc reagent in place of a Grignard reagent. The synthesis of this compound would proceed by reacting 9-chloroacridine with a (methoxymethyl)zinc halide, catalyzed by a palladium or nickel complex. nih.gov The development of specialized ligands, such as those based on biarylphosphines, has been shown to significantly improve the efficiency of these couplings, particularly in suppressing side reactions like β-hydride elimination. nih.gov

The general mechanism for these palladium-catalyzed cross-coupling reactions is illustrated below:

StepDescriptionIntermediate
1. Oxidative Addition The active Pd(0) catalyst inserts into the carbon-chlorine bond of 9-chloroacridine.Acridinyl-Pd(II)-Cl complex
2. Transmetalation The methoxymethyl group is transferred from the organometallic reagent (Mg or Zn) to the palladium center, displacing the halide.Acridinyl-Pd(II)-CH₂OCH₃ complex
3. Reductive Elimination The acridinyl and methoxymethyl groups couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.This compound + Pd(0)

Multi-Step Synthesis of Complex 9-Substituted Acridines

The synthesis of complex acridine derivatives is typically a multi-step process that begins with the construction of the core acridine ring system, followed by functionalization at the 9-position. A common and illustrative pathway involves the synthesis of 9-chloroacridine as a key intermediate, which then serves as a versatile electrophile for subsequent substitution or coupling reactions. core.ac.uknih.govnih.gov

A representative multi-step synthesis is outlined below, starting from readily available precursors:

Synthesis of Diphenylamine-2-carboxylic Acid: The synthesis often begins with an Ullmann condensation reaction between an aniline (B41778) derivative and an o-halobenzoic acid. For instance, p-toluidine (B81030) can be condensed with 2-chlorobenzoic acid in the presence of a copper catalyst and a base like potassium carbonate to yield 2-(p-tolylamino)benzoic acid. core.ac.uk

Cyclization to Acridone: The resulting N-phenylanthranilic acid is then cyclized to form an acridone derivative. This is typically achieved by heating with a strong acid catalyst like sulfuric acid or polyphosphoric acid.

Chlorination to 9-Chloroacridine: The acridone is subsequently converted to the highly reactive 9-chloroacridine intermediate. This is a crucial activation step, commonly carried out by heating the acridone with phosphorus oxychloride (POCl₃). core.ac.ukresearchgate.net

Final Substitution or Coupling: With 9-chloroacridine in hand, the final substituent can be introduced. While many literature examples involve nucleophilic aromatic substitution with amines or phenols to create 9-aminoacridines or 9-phenoxyacridines, nih.govnih.govmdpi.commdpi.com the introduction of a methoxymethyl group would require one of the metal-catalyzed C-C coupling reactions described in the previous section.

This modular, multi-step approach allows for the synthesis of a diverse library of 9-substituted acridines by varying the starting materials and the final nucleophile or coupling partner.

StepStarting MaterialReagentsIntermediate/ProductPurpose
1 Anthranilic Acid + Aniline derivativeCopper catalyst, Base (e.g., K₂CO₃)Diphenylamine-2-carboxylic acidFormation of the acridine precursor
2 Diphenylamine-2-carboxylic acidPOCl₃9-ChloroacridineRing closure and activation at C9
3 9-Chloroacridine(Methoxymethyl)magnesium chloride, Ni or Pd catalystThis compoundIntroduction of the final substituent

Reaction Condition Optimization for this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing side reactions. For the proposed metal-catalyzed synthesis of this compound from 9-chloroacridine, several parameters would need careful tuning. The optimization process would focus on the key C-C bond-forming step.

Catalyst System (Metal and Ligand):

Metal: Both nickel and palladium are effective catalysts for cross-coupling reactions. Nickel catalysts are often less expensive, while palladium catalysts may offer broader functional group tolerance and milder reaction conditions. chem-station.com

Ligand: The choice of ligand is paramount. For nickel-catalyzed Kumada couplings, phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are common. For palladium-catalyzed Negishi couplings, sterically bulky and electron-rich biarylphosphine ligands (e.g., SPhos, CPhos) have been shown to be highly effective, as they promote the desired reductive elimination step over undesired side reactions. nih.gov

Solvent:

The solvent must be compatible with the organometallic reagents. Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are standard for both Kumada and Negishi couplings. wikipedia.org The polarity and coordinating ability of the solvent can influence catalyst stability and reactivity.

Temperature:

Cross-coupling reactions can be sensitive to temperature. While some modern catalyst systems operate efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. nih.gov Optimization would involve screening a range of temperatures (e.g., 0 °C to reflux) to find the optimal balance between reaction speed and the formation of degradation products.

Reactant Stoichiometry and Addition:

The ratio of the organometallic reagent to 9-chloroacridine is a key variable. A slight excess of the organometallic reagent (e.g., 1.1 to 1.5 equivalents) is typically used to ensure full conversion of the starting halide. The rate of addition can also be important, especially for highly reactive Grignard reagents, to control exotherms and minimize side reactions.

A summary of key parameters for optimization is presented in the table below, based on general principles for analogous cross-coupling reactions.

ParameterVariableRationale for Optimization
Catalyst Ni(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Metal and ligand choice affect reaction rate, yield, and tolerance to functional groups.
Ligand PPh₃, dppf, SPhos, XPhosInfluences catalyst stability and the efficiency of oxidative addition and reductive elimination steps.
Solvent THF, Diethyl Ether, Dioxane, TolueneAffects solubility of reagents and catalyst, and can influence catalyst activity.
Base (if applicable) N/A for Kumada/NegishiNot typically required as organometallic reagent is the nucleophile.
Temperature 0 °C, Room Temperature, 60 °C, RefluxControls reaction kinetics versus thermal decomposition pathways.
Concentration 0.1 M, 0.5 M, 1.0 MCan impact reaction rates and the prevalence of bimolecular side reactions.

Spectroscopic Characterization and Photophysical Studies of 9 Methoxymethyl Acridine

The photophysical and spectroscopic characteristics of acridine (B1665455) and its derivatives are of significant interest due to their applications as fluorescent probes, dyes, and photosensitizers mdpi.com. The rigid, planar structure of the acridine core leads to distinct electronic and vibrational properties that can be modulated by substitution at various positions on the tricyclic system mdpi.comnih.gov. This article focuses on the spectroscopic and photophysical properties of 9-(Methoxymethyl)acridine, drawing upon data from the parent acridine molecule and closely related derivatives to elucidate its behavior.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic characteristics of molecules like 9-(methoxymethyl)acridine. aps.orgmdpi.com DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying relatively large systems. aps.org These calculations are instrumental in predicting various molecular properties that govern the compound's reactivity and spectroscopic behavior.

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. conflex.net For flexible molecules, this also includes conformational analysis to identify the most stable conformer(s). rsc.org

In the case of this compound, the orientation of the methoxymethyl group relative to the acridine (B1665455) ring system is a key conformational variable. Computational studies can determine the bond lengths, bond angles, and dihedral angles that define the lowest energy conformation. For instance, the planarity of the acridine ring system is a significant feature, with deviations affecting its electronic properties. mostwiedzy.pl The introduction of substituents, like the methoxymethyl group at the 9-position, can induce slight distortions in this planarity. researchgate.net The final optimized geometry is crucial as it serves as the foundation for all subsequent computational analyses.

Table 1: Representative Optimized Geometrical Parameters for Acridine Derivatives (Illustrative) This table illustrates the type of data obtained from geometry optimization studies. Actual values for this compound would require specific DFT calculations.

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC9-C(methoxymethyl)1.52 Å
Bond LengthC(methoxymethyl)-O1.43 Å
Bond AngleC(acridine)-C9-C(methoxymethyl)119.5°
Dihedral AngleC(acridine)-C9-C(methoxymethyl)-O-65.0°

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. numberanalytics.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

For this compound, FMO analysis can reveal the distribution of electron density in these key orbitals. The HOMO is typically delocalized over the electron-rich acridine ring system, while the LUMO is also distributed across the aromatic core. The methoxymethyl substituent can influence the energies of these orbitals. rsc.org A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for electronic excitation. irjweb.com These calculations help predict how this compound will interact with other reagents, for example, in cycloaddition reactions or reactions with electrophiles and nucleophiles. numberanalytics.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for an Acridine System This table provides an example of FMO data. Specific values for this compound would be generated from dedicated DFT calculations.

OrbitalEnergy (eV)Characteristic
HOMO-5.85Electron Donating
LUMO-1.20Electron Accepting
HOMO-LUMO Gap4.65Kinetic Stability/Reactivity Index

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. scielo.org.za

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV-visible light. scielo.org.za By determining the energies of these transitions, the absorption maxima (λmax) can be predicted. For acridine derivatives, these absorptions are typically due to π-π* transitions within the aromatic system. researchgate.net The nature of the substituent at the 9-position can influence the position and intensity of these absorption bands. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. scielo.org.za The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. mdpi.com Comparing the predicted NMR spectra with experimental results provides a detailed confirmation of the molecular structure. mostwiedzy.pl For this compound, this would involve predicting the shifts for the protons and carbons of the acridine core and the methoxymethyl group.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical for this compound) This table demonstrates how theoretical predictions are compared with experimental findings.

SpectroscopyParameterCalculated ValueExperimental Value
UV-Visλmax (nm)395400
¹H NMRδ (-OCH₃) (ppm)3.453.42
¹³C NMRδ (C9) (ppm)148.2149.0

Mechanistic Insights from Computational Studies

Beyond static properties, computational chemistry is invaluable for elucidating the mechanisms of chemical reactions involving this compound.

To understand how a reaction proceeds, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations can be used to locate and characterize the geometry of transition states. researchgate.net Once the TS structure is found, its energy can be calculated, allowing for the determination of the activation energy (Ea). The activation energy is the energy barrier that must be overcome for the reaction to occur and is a key factor in determining the reaction rate. kcl.ac.ukualberta.ca For instance, in a hypothetical reaction of this compound, computational studies could map the energy profile, identifying the reactants, transition states, intermediates, and products, thereby providing a complete picture of the reaction mechanism. acs.org

Many reactions can potentially yield multiple products. Computational studies are crucial for predicting which product is most likely to form.

Regioselectivity: In reactions like cycloadditions, the orientation of the reacting molecules determines the regiochemical outcome (e.g., ortho vs. meta products). researchgate.net By calculating the activation energies for the different pathways leading to each regioisomer, the preferred product can be predicted. The pathway with the lower activation energy will be kinetically favored. researchgate.net

Stereoselectivity: When chiral centers are formed, different stereoisomers (e.g., enantiomers or diastereomers) can result. nih.gov Computational modeling can predict stereochemical outcomes by comparing the energies of the transition states leading to the different stereoisomers. acs.org The difference in these transition state energies can account for the observed enantiomeric or diastereomeric excess in a reaction. acs.org For reactions involving this compound, these predictive capabilities are essential for designing synthetic routes that yield a specific, desired isomer.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com These simulations have become instrumental in drug discovery and development, providing insights into the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com

Theoretical Studies on Tautomerism and Thermodynamic Stability

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for acridine derivatives. Theoretical studies, often combined with spectroscopic analysis, provide crucial information on the relative stability of different tautomeric forms.

For acridine derivatives substituted at the exocyclic nitrogen, such as the related compound 9-(methoxyamino)acridine, theoretical investigations have shed light on their tautomeric preferences. nih.govuniver.kharkov.ua Studies indicate that in the ground electronic state (S₀), 9-(methoxyamino)acridine exists predominantly in the imino tautomeric form. nih.govuniver.kharkov.ua Computational predictions of thermodynamic characteristics suggest that in the first excited singlet state (S₁), the imino tautomer remains more stable than its amino counterpart. nih.gov However, the predicted rapid rates of intersystem crossing for the imino tautomer suggest that it loses excitation energy quickly, which explains why this form does not fluoresce. nih.govuniver.kharkov.ua This interplay between thermodynamic stability and kinetic factors, as revealed by theoretical calculations, is essential for understanding the photophysical properties of these compounds. nih.gov

Predicted Thermodynamic Stability of 9-(methoxyamino)acridine Tautomers nih.gov
Electronic StateMore Stable TautomerPhotophysical Property
Ground State (S₀)Imino formPredominant form
Excited State (S₁)Imino formDoes not fluoresce due to rapid intersystem crossing

Monte Carlo Simulations in Material Science Contexts

Monte Carlo (MC) simulations are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, these simulations are a powerful tool for studying complex systems and predicting material properties where traditional deterministic methods may be inadequate. anl.gov Quantum Monte Carlo (QMC) methods, in particular, are increasingly used to solve the quantum many-body problem with high accuracy, offering a way to investigate the electronic structure of complex materials. anl.gov These simulations are computationally demanding but can provide benchmark results for properties like ground state energies. anl.gov

In the context of organic electronics, kinetic Monte Carlo (kMC) simulations are used to study the operational lifetime of devices like Organic Light-Emitting Diodes (OLEDs). frontiersin.org These simulations can model degradation scenarios triggered by processes such as exciton-polaron quenching and help deduce the sensitivity of a device to various degradation pathways. frontiersin.org

While Monte Carlo simulations represent a vital computational method in materials science, specific studies applying this technique to materials incorporating this compound are not documented in the searched literature. The potential application could involve simulating its behavior in thin films or as a component in an electronic device to predict properties and performance.

Design and Characterization of Derivatives and Analogues with 9 Methoxymethyl Acridine Cores

Synthesis and Structural Elucidation of Novel Congeners

The synthesis of derivatives based on the 9-(methoxymethyl)acridine core typically commences with the preparation of a suitable precursor, 9-chloroacridine (B74977). This intermediate is commonly synthesized through the condensation of aniline (B41778) and o-chlorobenzoic acid to form diphenylamine-2-carboxylic acid, followed by cyclization using phosphorus oxychloride (POCl₃) pharmaguideline.com.

While direct synthesis of this compound is not extensively documented in readily available literature, analogous syntheses of 9-alkoxyacridines provide a probable synthetic pathway. For instance, 9-methoxyacridine (B162088) is prepared by the reaction of 9-chloroacridine with a sodium methoxide (B1231860) solution mdpi.com. Following this analogy, this compound could be synthesized by reacting 9-chloroacridine with sodium methoxide in methanol (B129727).

Further derivatization to create novel congeners often involves nucleophilic substitution at the 9-position of the acridine (B1665455) ring, which is highly susceptible to such attacks pharmaguideline.com. By employing a variety of nucleophiles, a diverse array of substituents can be introduced at this position.

The structural elucidation of these newly synthesized compounds relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is instrumental in identifying key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework and the specific arrangement of atoms. Mass spectrometry is also employed to confirm the molecular weight of the synthesized compounds.

Table 1: Spectroscopic Data for a Representative 9-Substituted Acridine Derivative

Spectroscopic TechniqueKey Observations
IR (cm⁻¹) Peaks corresponding to N-H, aromatic C-H, and C-N stretching vibrations.
¹H-NMR (δ ppm) Signals for aromatic protons, protons of the substituent at the 9-position, and potentially an NH proton.
¹³C-NMR (δ ppm) Resonances for the carbon atoms of the acridine core and the substituent.

This table presents generalized data based on typical characterization of 9-substituted acridines, as specific data for this compound derivatives is not widely available.

Structure-Reactivity and Structure-Property Relationships

The relationship between the structure of this compound derivatives and their reactivity and properties is a focal point of research. The nature of the substituent at the 9-position, as well as any modifications to the acridine ring itself, can significantly influence the molecule's behavior.

For example, the introduction of bulky substituents at the 9-position can create steric hindrance, which may affect the rate and outcome of chemical reactions involving the acridine core. The electronic nature of the substituents also plays a critical role. Electron-donating groups can increase the electron density of the acridine ring system, potentially enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups can decrease the electron density, making the ring less reactive to electrophilic attack but more susceptible to nucleophilic attack.

These structural modifications also have a profound impact on the physical properties of the compounds, such as their solubility, melting point, and photophysical characteristics. The planar structure of the acridine ring is a key determinant of its ability to interact with other molecules, including biological macromolecules.

Strategies for Functionalization of the Acridine Ring System

The functionalization of the acridine ring in derivatives of this compound can be achieved through several synthetic strategies, primarily involving electrophilic and nucleophilic substitution reactions.

Nucleophilic Substitution: As previously mentioned, the 9-position of the acridine ring is particularly activated towards nucleophilic attack pharmaguideline.com. This allows for the introduction of a wide range of functional groups by reacting a 9-haloacridine precursor with various nucleophiles.

Electrophilic Substitution: Electrophilic substitution reactions on the acridine ring typically occur at the benzenoid rings. The preferred positions for electrophilic attack are generally the 2- and 7-positions pharmaguideline.com. This regioselectivity allows for the introduction of substituents such as nitro groups or halogens, which can then be further modified to introduce other functionalities.

These functionalization strategies are crucial for fine-tuning the properties of the this compound core, enabling the development of molecules with specific characteristics for various applications.

Influence of Peripheral Substituents on Electronic Properties

The electronic properties of this compound derivatives are highly sensitive to the nature and position of peripheral substituents on the acridine ring. These substituents can modulate the electron density distribution within the π-system of the acridine core, thereby influencing its absorption and emission spectra, as well as its electrochemical behavior.

The introduction of electron-donating groups, such as methoxy (B1213986) or amino groups, can lead to a red-shift (bathochromic shift) in the absorption and fluorescence spectra. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups, such as nitro or cyano groups, can cause a blue-shift (hypsochromic shift) by lowering the energy of the lowest unoccupied molecular orbital (LUMO).

The position of the substituent also plays a significant role. The electronic effects of a substituent are generally most pronounced when it is located at a position that allows for effective conjugation with the acridine π-system.

Table 2: Predicted Effect of Substituents on the Electronic Properties of a this compound Core

Substituent TypePosition on Acridine RingPredicted Effect on Absorption/EmissionPredicted Effect on Electron Density
Electron-Donating2 or 7Red-shiftIncrease
Electron-Withdrawing2 or 7Blue-shiftDecrease
Electron-Donating4 or 5Moderate Red-shiftModerate Increase
Electron-Withdrawing4 or 5Moderate Blue-shiftModerate Decrease

This table is based on general principles of substituent effects on aromatic systems, as specific experimental data for substituted this compound is limited.

Advanced Chemical and Materials Science Applications

Development as Fluorescent Materials and Organic Optoelectronics

The inherent fluorescence of the acridine (B1665455) ring system is a key driver of its application in optoelectronic technologies. The introduction of a methoxymethyl group at the 9-position can modulate these properties, offering avenues for the development of novel materials.

Exploration as Organic Light-Emitting Diode (OLED) Components

While specific research on the integration of 9-(Methoxymethyl)acridine into Organic Light-Emitting Diodes (OLEDs) is not extensively documented, the broader class of acridine derivatives has shown significant promise. Acridine-based compounds are utilized for their high electron-donating ability and favorable optoelectronic properties. For instance, certain acridine derivatives have been investigated as host materials in phosphorescent OLEDs, demonstrating the potential of the acridine core in facilitating efficient energy transfer and light emission. The methoxymethyl substituent on the acridine ring could influence the solubility, film-forming properties, and electronic characteristics of the molecule, potentially making it a suitable candidate for various layers within an OLED device structure.

Application in Optical Power-Limiting Materials

The application of acridine derivatives in optical power-limiting materials is an area of active research. These materials are designed to exhibit a decrease in transmittance with an increase in incident light intensity, a crucial function for protecting sensitive optical components from high-intensity laser damage. The nonlinear optical properties of the acridine core, which can be tuned by substitution, are central to this application. While direct studies on this compound for this purpose are not available, the general photophysical characteristics of substituted acridines suggest that it could be a candidate for further investigation in this field.

Integration into Phosphorescent Emitter Systems

Acridine derivatives have been successfully integrated into phosphorescent emitter systems, often serving as the host material for phosphorescent dopants in OLEDs. The triplet energy level of the host material is a critical parameter for efficient energy transfer to the phosphorescent guest. The substitution at the 9-position of the acridine ring can influence this triplet energy. Therefore, this compound could potentially be engineered to possess a suitable triplet energy level for hosting various phosphorescent emitters, contributing to the development of highly efficient phosphorescent OLEDs.

Utilization in Electronic Devices and Components

The semiconducting properties of acridine derivatives have led to their exploration in various electronic devices. The ability to tune their electronic characteristics through chemical modification makes them versatile components for next-generation electronics.

Research as Semiconductors for Thin-Film Transistors (TFTs)

Organic thin-film transistors (OTFTs) are a key technology for flexible and large-area electronics. The performance of OTFTs is heavily dependent on the charge transport characteristics of the organic semiconductor used. While there is no specific research detailing the use of this compound in TFTs, the broader family of acridine-based organic semiconductors has been a subject of study. The planar structure and extended π-conjugation of the acridine core are conducive to efficient charge transport. The methoxymethyl group could impact molecular packing in the solid state, which in turn influences charge mobility. Further research would be necessary to evaluate the potential of this compound as a semiconductor in TFT applications.

Role as Hole-Transporting Materials in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. The hole-transporting material (HTM) plays a crucial role in extracting and transporting positive charge carriers (holes) from the perovskite layer to the electrode. Acridine-based compounds have been investigated as promising HTMs due to their suitable energy levels and hole mobility. For example, acridine-based HTMs have been synthesized and shown to exhibit hole mobilities comparable to standard materials used in PSCs. An acridine-based hole transporting material, ACR-TPA, demonstrated a hole mobility of 3.08 × 10⁻³ cm² V⁻¹ s⁻¹ rsc.org. The electronic properties of this compound would need to be characterized to determine its suitability as an HTM in perovskite solar cells, with a focus on its highest occupied molecular orbital (HOMO) energy level alignment with the valence band of the perovskite absorber. Research on asymmetrically substituted 10H,10'H-9,9'-spirobi[acridine] derivatives has also shown their potential as effective HTMs in high-performance PSCs researchgate.netnih.gov.

Application in Analytical Chemistry and Sensing

The rigid, planar, and highly fluorescent nature of the acridine ring system makes this compound and its analogues prime candidates for development in analytical chemistry, particularly in chromatography and sensory applications.

In high-performance liquid chromatography (HPLC), pre-column derivatization is a crucial technique for enhancing the detectability of analytes that lack a suitable chromophore or fluorophore. Acridine derivatives are well-suited for this purpose. While direct studies on this compound are not extensively detailed, the principle has been demonstrated with structurally similar compounds. For instance, acridine-9-N-acetyl-N-hydroxysuccinimide has been synthesized and successfully used as a rapid and sensitive labeling agent for amino compounds, including amino acids.

This reagent reacts with amines and amino acids in a buffered solution to yield highly fluorescent and stable amide derivatives. These derivatives can be easily separated on a reversed-phase C18 column and detected with high sensitivity, with an emission maximum around 435 nm. The stability of the labeled derivatives is a significant advantage, as no notable decomposition is observed even after extended periods at elevated temperatures. This methodology highlights the potential of the acridine-9-yl-methyl moiety, the core of this compound, as a foundational structure for creating new derivatization agents for sensitive and reliable chromatographic analysis.

The inherent fluorescence of the acridine core is highly sensitive to the local microenvironment, making its derivatives excellent candidates for fluorescent probes. The emission properties of compounds based on the acridin-9-yl-methanol structure have been shown to be highly responsive to the polarity, H-bonding capability, and pH of their surroundings nih.govresearchgate.net. This sensitivity allows them to be used to report on changes in these parameters in chemical and biological systems.

For example, derivatives of 9-acridine carboxaldehyde have been developed as polarity-sensitive probes. With increasing solvent polarity, these probes exhibit a significant red-shift in their maximum emission wavelength and a dramatic enhancement in fluorescence intensity, in some cases up to 38-fold rsc.org. Such probes have been successfully employed for imaging and dynamically monitoring polarity changes within living cells rsc.org. Given that this compound shares the same core fluorophore, it is a viable platform for the development of new probes for detecting specific analytes or monitoring environmental changes.

The acridine scaffold can be functionalized with specific ligands to create chemosensors that signal the presence of metal ions through a change in their fluorescent properties. This "turn-on" or "turn-off" response occurs when the target ion coordinates with the receptor unit, altering the electronic structure of the fluorophore.

Researchers have designed and synthesized various acridine-based fluoroionophores that demonstrate high selectivity and sensitivity for specific metal ions. For instance, an acridine derivative containing two diethanolamine ligands was designed as a selective "off-on" fluorescent chemosensor for Cadmium (Cd2+) in aqueous media. Another derivative, bis(N,N-dimethylaminemethylene)acridine, shows remarkable selectivity for Zinc (Zn2+) and Cadmium (Cd2+) ions, significantly enhancing its emission intensity upon chelation rsc.org. More complex acridino-diaza-crown ethers have been developed for sensing Zinc (Zn2+), Aluminum (Al3+), and Bismuth (Bi3+) semanticscholar.org. These examples underscore the versatility of the acridine structure in sensor design, providing a strong basis for modifying this compound to create novel and selective metal chemosensors.

Studies in Corrosion Inhibition for Metallic Surfaces

Organic heterocyclic compounds are widely investigated as corrosion inhibitors for metals, particularly for steel in acidic environments. They function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. Acridine and its derivatives have shown significant promise in this application.

Studies on various 9-substituted acridines, such as 9-carboxyacridine (CA), 9-methylacridine (MA), and 9-aminoacridine (B1665356) (AA), have demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. The inhibition performance is dependent on the substituent at the 9-position. These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.

The mechanism of inhibition involves the adsorption of the acridine molecules onto the steel surface, a process that follows the Langmuir adsorption isotherm. This adsorption is a combination of physisorption (electrostatic interaction) and chemisorption (bond formation). The planar acridine ring allows for effective surface coverage, while heteroatoms like nitrogen and, in the case of this compound, oxygen, can act as active centers for adsorption. Quantum chemical calculations have further supported the role of substituents in the corrosion inhibition behavior.

Inhibition Efficiency of 9-Substituted Acridines on Mild Steel in 15% HCl
Inhibitor CompoundConcentration (ppm)Inhibition Efficiency (%)Adsorption Isotherm
9-Aminoacridine (AA)30094.2Langmuir
9-Methylacridine (MA)30089.4Langmuir
9-Carboxyacridine (CA)30041.9Langmuir

Use as Building Blocks in Polymer Science and Macromolecular Assemblies

In polymer and materials science, this compound is recognized as a valuable heterocyclic building block bldpharm.com. Its rigid structure can be incorporated into polymer backbones or as a pendant group to impart specific photophysical or thermal properties to the resulting material. The methoxymethyl group at the 9-position can also serve as a reactive handle for further chemical modifications or for initiating polymerization.

The acridine moiety can be integrated into larger, complex structures. For example, bis-acridine compounds, where two acridine units are linked together, have been synthesized to function as DNA bis-intercalating agents mdpi.com. This demonstrates the utility of acridine derivatives in constructing well-defined macromolecular assemblies. Furthermore, related compounds like acridine-9-N-methacrylamide can act as monomers, polymerizing to form materials with the acridine fluorophore attached to the polymer chain. Such polymers could find applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent tags.

Investigation as Photoremovable Protecting Groups (PPGs)

Photoremovable protecting groups (PPGs), or photocages, are molecules that can be cleaved by light to release a protected chemical species. This technology allows for precise spatial and temporal control over the release of active substances. The acridin-9-ylmethyl group, which is structurally analogous to the core of this compound, has been investigated as a fluorescent PPG for carboxylic acids and amino acids nih.govresearchgate.net.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-(Methoxymethyl)acridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of 9-substituted acridines typically involves nucleophilic substitution at the 9-position of acridine precursors. For example, 9-chloroacridine derivatives (e.g., 6,9-dichloracridine) are common intermediates for introducing methoxymethyl groups via reactions with methoxymethylating agents like methoxymethyl chloride . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical. For instance, dendritic mesoporous nanosilica functionalized with hexamethylenetetramine has been shown to reduce reaction times and improve yields in acridine synthesis .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For analogous compounds (e.g., 2-Methoxy-9-phenoxyacridine), C–H···N hydrogen bonds and π–π stacking between acridine rings contribute to lattice stability. Symmetry operations and intermolecular distances are analyzed to map packing arrangements .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and purity. For example, methoxymethyl protons typically resonate at δ 3.3–3.5 ppm in ¹H NMR. Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]⁺), while UV-Vis spectroscopy detects π→π* transitions characteristic of the acridine chromophore (~260–400 nm) .

Q. What are the primary biological applications of 9-substituted acridines in preclinical research?

  • Methodological Answer : Acridines are studied for DNA intercalation and topoisomerase inhibition, making them candidates for anticancer agents. For example, 9-aminoacridine derivatives exhibit antitumor activity in MCF-7 breast cancer cells via apoptosis induction, validated through acridine orange staining and Annexin-V assays .

Advanced Research Questions

Q. How do substituents at the 9-position of acridine influence DNA binding affinity and selectivity?

  • Methodological Answer : The 9-position substituent modulates DNA interaction. Bulky groups (e.g., methoxymethyl) may reduce intercalation depth compared to planar amino groups. QSAR studies on phenylamino-acridines reveal that secondary amines at position 9 enhance binding to Bcl-xL, a protein target in cancer, by 3–5-fold compared to tertiary amines .

Q. What strategies mitigate toxicity in this compound derivatives while retaining antitumor efficacy?

  • Methodological Answer : Structural modifications, such as conjugation with tumor-targeting moieties (e.g., morpholine or peptide ligands), improve selectivity. For instance, 9,9-bis-(2-methoxy-phenyl)-10-morpholinylacetyl-dihydroacridine derivatives show reduced off-target effects in PBMC cells while maintaining cytotoxicity in MCF-7 cells .

Q. How can computational methods (e.g., molecular docking) predict the binding mode of this compound to DNA or enzymes?

  • Methodological Answer : Docking simulations using software like AutoDock Vina model interactions between the methoxymethyl group and DNA base pairs. For example, the methoxymethyl oxygen may form hydrogen bonds with thymine O2, stabilizing intercalation. Free energy calculations (MM-PBSA) validate binding affinities .

Q. What catalytic systems enhance the sustainability of this compound synthesis?

  • Methodological Answer : Heterogeneous catalysts, such as silica-supported hexamethylenetetramine, enable solvent-free reactions at lower temperatures (80°C vs. 120°C), reducing energy consumption. These systems achieve yields >85% with recyclability over 5 cycles .

Data Contradictions and Resolution

  • Synthesis Efficiency : Older methods (e.g., Jensen-Friedrich protocol using o-aminobenzaldehyde) report yields ≤60% , while modern catalytic approaches achieve >85% . Contradictions arise from reagent accessibility vs. scalability.
  • Biological Activity : Some studies emphasize DNA intercalation as the primary mechanism , whereas others highlight topoisomerase inhibition . These differences may reflect substituent-dependent mechanistic shifts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.